Cas no 376646-62-7 (1-(4-bromo-2-methylphenyl)methanamine)
1-(4-bromo-2-methylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,4-bromo-2-methyl-
- (4-Bromo-2-methylphenyl)methanamine
- 4-Bromo-2-methyl benzylamine
- 4-BROMO-2-METHYLBENZYLAMINE
- 4-bromo-2-methyl benzyl amine
- Benzenemethanamine, 4-bromo-2-methyl-
- PubChem19930
- CRDQDMSHRCFAAW-UHFFFAOYSA-N
- 4-bromo-2-methyl-benzenemethanamine
- 9535AF
- NE42290
- AS06015
- CM10182
- BC646006
- BC004489
- AK156403
- ST24034618
- C
- 1-(4-bromo-2-methylphenyl)methanamine
- SB77656
- BS-13283
- 376646-62-7
- CS-0030807
- SY040566
- A856665
- AKOS009158755
- AMY38456
- 4-Bromo-2-Methylbenzylaminie
- BQA64662
- MFCD01310789
- SCHEMBL607749
- EN300-117763
- FT-0703968
- DTXSID60370817
- DB-106641
-
- MDL: MFCD01310789
- Inchi: 1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
- InChI Key: CRDQDMSHRCFAAW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN)=C(C)C=1
Computed Properties
- Exact Mass: 198.9997
- Monoisotopic Mass: 199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.410±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 270.9±25.0 ºC (760 Torr),
- Flash Point: 117.6±23.2 ºC,
- Refractive Index: 1.58
- Solubility: Slightly soluble (2 g/l) (25 º C),
- PSA: 26.02
- Sensitiveness: Air Sensitive
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(4-bromo-2-methylphenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-bromo-2-methylphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840253-100mg |
(4-Bromo-2-methylphenyl)methanamine |
376646-62-7 | 95% | 100mg |
¥123.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840253-25mg |
(4-Bromo-2-methylphenyl)methanamine |
376646-62-7 | 95% | 25mg |
¥198.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA945-50mg |
1-(4-bromo-2-methylphenyl)methanamine |
376646-62-7 | 97% | 50mg |
114.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA945-200mg |
1-(4-bromo-2-methylphenyl)methanamine |
376646-62-7 | 97% | 200mg |
234.0CNY | 2021-07-12 | |
| Alichem | A010003875-250mg |
4-Bromo-2-methylbenzylamine |
376646-62-7 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010003875-500mg |
4-Bromo-2-methylbenzylamine |
376646-62-7 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A010003875-1g |
4-Bromo-2-methylbenzylamine |
376646-62-7 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA945-1g |
1-(4-bromo-2-methylphenyl)methanamine |
376646-62-7 | 97% | 1g |
716.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA945-250mg |
1-(4-bromo-2-methylphenyl)methanamine |
376646-62-7 | 97% | 250mg |
443CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA945-100mg |
1-(4-bromo-2-methylphenyl)methanamine |
376646-62-7 | 97% | 100mg |
199CNY | 2021-05-08 |
1-(4-bromo-2-methylphenyl)methanamine Suppliers
1-(4-bromo-2-methylphenyl)methanamine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1-(4-bromo-2-methylphenyl)methanamine
Research Brief on 1-(4-bromo-2-methylphenyl)methanamine (CAS: 376646-62-7) in Chemical Biology and Pharmaceutical Applications
1-(4-bromo-2-methylphenyl)methanamine (CAS: 376646-62-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic amine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule therapeutics. Recent studies have highlighted its potential as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, with demonstrated applications in oncology and central nervous system disorders.
Structural analysis reveals that the bromo and methyl substituents on the phenyl ring confer unique electronic and steric properties to this compound, making it particularly valuable for structure-activity relationship (SAR) studies. The primary amine functionality allows for diverse derivatization possibilities, enabling researchers to explore various pharmacophore configurations. Recent patent filings (2022-2023) have demonstrated its incorporation into lead compounds targeting Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinase (Trk) family members.
In synthetic methodology developments, researchers at several academic institutions have reported improved protocols for the preparation of 1-(4-bromo-2-methylphenyl)methanamine. A 2023 publication in Organic Process Research & Development described a catalytic reductive amination approach using a novel iridium catalyst system that achieves >90% yield with excellent purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
Biological evaluations have shown promising results for derivatives of 1-(4-bromo-2-methylphenyl)methanamine. In particular, a series of compounds incorporating this scaffold demonstrated sub-micromolar activity against several cancer cell lines in recent preclinical studies. The bromo substituent appears to play a crucial role in target binding, as evidenced by crystallographic studies of inhibitor-protein complexes published in Journal of Medicinal Chemistry (2023).
From a safety and ADME perspective, recent pharmacokinetic studies of related compounds suggest that the 1-(4-bromo-2-methylphenyl)methanamine core contributes to favorable metabolic stability while maintaining acceptable solubility profiles. This balance makes it particularly attractive for CNS-targeted drug development, where both blood-brain barrier penetration and metabolic stability are critical factors.
The compound's utility extends beyond therapeutic applications. Several research groups have employed 1-(4-bromo-2-methylphenyl)methanamine as a molecular probe in chemical biology studies. Its fluorescence properties when conjugated with appropriate fluorophores have enabled new approaches to live-cell imaging of specific cellular processes, as reported in a 2023 ACS Chemical Biology publication.
Looking forward, the unique combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions 1-(4-bromo-2-methylphenyl)methanamine as an important scaffold for future drug discovery efforts. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, suggesting its relevance will continue to grow in coming years.
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